An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1,4-diazepane Acetate
An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1,4-diazepane Acetate
Abstract
1-Phenyl-1,4-diazepane is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] Its derivatives have been explored for a range of biological activities, making a thorough understanding of their physicochemical properties essential for formulation, pharmacokinetic studies, and rational drug design. This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Phenyl-1,4-diazepane Acetate, detailing the analytical methodologies used for its characterization. While specific experimental data for the acetate salt is limited in public literature, this document synthesizes available information for the parent compound and analogous structures to present a robust scientific framework for researchers.
Chemical Identity and Structural Framework
1-Phenyl-1,4-diazepane is a seven-membered diazepane ring with a phenyl group substituted at the N1 position. The acetate salt is formed by the protonation of one of the nitrogen atoms, typically the more basic N4, by acetic acid. This conversion from a free base (often a liquid) to a salt is a common strategy in drug development to improve solubility and handling characteristics.
Caption: Molecular structure of 1-Phenyl-1,4-diazepane Acetate.
Core Physicochemical Properties
The conversion of the free base to an acetate salt significantly alters its physical properties. The introduction of an ionic character is expected to increase the melting point and enhance aqueous solubility. The table below summarizes computed data for the acetate salt and a mix of experimental and predicted data for the parent free base.
| Property | 1-Phenyl-1,4-diazepane (Free Base) | 1-Phenyl-1,4-diazepane Acetate (Salt) | Rationale for Change |
| CAS Number | 61903-27-3[4] | 1269393-99-8[5] | Different chemical entities. |
| Molecular Formula | C₁₁H₁₆N₂[6] | C₁₃H₂₀N₂O₂ | Addition of acetic acid (C₂H₄O₂). |
| Molecular Weight | 176.26 g/mol | 236.315 g/mol [5] | Additive mass of the acetate counter-ion. |
| Physical Form | Liquid | Solid (Predicted) | Salt formation introduces ionic lattice energy, favoring a solid state at room temperature. |
| Boiling Point | 300.1 ± 25.0 °C (Predicted)[7] | Not Applicable (Decomposes) | Salts typically decompose at high temperatures rather than boiling. |
| Melting Point | Not Applicable | Data Not Available | Expected to be a defined solid melting point, significantly higher than the freezing point of the free base. |
| pKa | 10.0 ± 0.20 (Predicted)[7] | Data Not Available | The pKa of the diazepane nitrogens will be influenced by the presence of the counter-ion and the overall solid state. |
| Aqueous Solubility | Sparingly Soluble (Predicted) | Moderately to Highly Soluble (Predicted) | The ionic nature of the salt enhances interaction with polar water molecules, significantly boosting solubility. |
| LogP (Predicted) | 1.5[6] | < 1.5 (Predicted) | Salt formation increases hydrophilicity, thus lowering the octanol-water partition coefficient. |
Analytical Characterization Workflow
A comprehensive characterization of 1-Phenyl-1,4-diazepane Acetate requires a multi-technique approach to confirm its identity, purity, and key physicochemical parameters. The following workflow represents a standard, self-validating system for analysis.
Caption: A typical analytical workflow for physicochemical characterization.
Structural Elucidation Methodologies
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the covalent structure of the 1-Phenyl-1,4-diazepane cation and verify the presence of the acetate counter-ion.
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Causality: NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. The integration of the acetate methyl signal relative to the diazepane signals can confirm the salt stoichiometry.
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Protocol:
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Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic salts and for the clear observation of exchangeable N-H protons.[8]
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¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to identify include:
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Aromatic protons of the phenyl group (typically δ 6.8-7.5 ppm).
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Aliphatic protons of the diazepane ring (complex multiplets, typically δ 2.5-4.0 ppm).
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A sharp singlet for the acetate methyl group (typically δ 1.9 ppm).
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Broad signals for the N-H protons, which are exchangeable with D₂O.[8]
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-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon atoms.
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2D NMR (COSY, HSQC): If structural ambiguity exists, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are performed to definitively assign proton and carbon signals.
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B. Mass Spectrometry (MS)
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Objective: To determine the exact mass of the 1-Phenyl-1,4-diazepane cation, confirming its elemental composition.
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Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, non-volatile salts. It allows the intact cation to be transferred into the gas phase for mass analysis.
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Protocol:
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Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
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Infusion and Ionization: Infuse the solution directly into the ESI source operating in positive ion mode.
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Mass Analysis: Scan for the parent ion. The expected monoisotopic mass for the cation [C₁₁H₁₇N₂]⁺ is 177.1386 m/z.[6] The high-resolution mass measurement should be within 5 ppm of the theoretical value to confirm the elemental formula.
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Purity and Physical Property Determination
A. High-Performance Liquid Chromatography (HPLC)
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Objective: To assess the purity of the compound and establish a quantitative assay method.
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Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. It can effectively separate the target compound from synthesis impurities or degradation products. A UV detector is suitable due to the phenyl chromophore.
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Protocol:
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System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. For example, a gradient from 5% B to 95% B over 15 minutes.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (e.g., 254 nm).
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Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
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B. Differential Scanning Calorimetry (DSC)
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Objective: To determine the melting point and assess the solid-state thermal behavior (e.g., polymorphism).
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Causality: DSC measures the heat flow into or out of a sample as a function of temperature. A sharp endotherm corresponds to the melting of a crystalline solid, providing a precise melting point.
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Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Analysis: The onset temperature of the primary endothermic peak is reported as the melting point.
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C. Potentiometric Titration for pKa Determination
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Objective: To experimentally determine the acid dissociation constants (pKa) of the protonated diazepane nitrogens.
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Causality: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection points in the resulting titration curve correspond to the pKa values.
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Protocol:
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Solution Preparation: Dissolve a known amount of the sample in a co-solvent system (e.g., water/methanol) to ensure solubility across the pH range.
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Titration: Titrate the solution with a standardized solution of NaOH while recording the pH at each addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
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Conclusion
The physicochemical characterization of 1-Phenyl-1,4-diazepane Acetate is fundamental to its advancement in research and development. While direct experimental data for this specific salt is not widely published, a logical framework for its analysis can be constructed based on established methods for analogous compounds. The conversion to an acetate salt predictably enhances its suitability for pharmaceutical applications by improving solubility and handling. The analytical workflow detailed herein provides a robust, self-validating system for researchers to confirm the identity, purity, and critical physicochemical properties of this and similar molecules, ensuring data integrity and supporting further development.
References
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
- Angene Chemical. (n.d.). 1-phenyl-1,4-diazepane acetate | 1269393-99-8.
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Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR, 5(12), 1140-1143. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from [Link]
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PubChemLite. (n.d.). 1-phenyl-1,4-diazepane (C11H16N2). Retrieved from [Link]
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Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
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